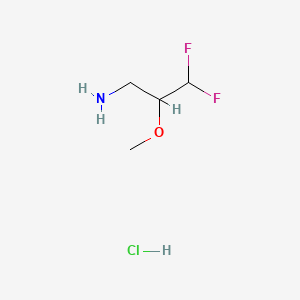
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride is a chemical compound with the molecular formula C4H10ClF2NO. It is known for its unique structure, which includes two fluorine atoms and a methoxy group attached to a propane backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 3,3-Difluoro-2-methoxypropan-1-aminehydrochloride typically involves multiple steps. One common method includes the reaction of 3,3-difluoropropanol with methoxyamine under controlled conditions to form the intermediate 3,3-difluoro-2-methoxypropan-1-amine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .
Chemical Reactions Analysis
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-methoxypropan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride can be compared with similar compounds such as:
3,3-Difluoro-2-methoxypropan-1-amine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
2-Methoxypropan-1-amine: Does not contain fluorine atoms, resulting in different chemical properties and reactivity.
3,3-Difluoropropan-1-amine: Lacks the methoxy group, leading to variations in its chemical behavior and applications.
This compound’s unique combination of fluorine atoms and a methoxy group makes it distinct from its analogs, providing specific advantages in certain research and industrial applications.
Properties
Molecular Formula |
C4H10ClF2NO |
|---|---|
Molecular Weight |
161.58 g/mol |
IUPAC Name |
3,3-difluoro-2-methoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9F2NO.ClH/c1-8-3(2-7)4(5)6;/h3-4H,2,7H2,1H3;1H |
InChI Key |
OTQOVNVSXZEEAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















